molecular formula C18H13BO2 B12980969 Tetraphen-11-ylboronic acid

Tetraphen-11-ylboronic acid

Cat. No.: B12980969
M. Wt: 272.1 g/mol
InChI Key: QWZUBWONYCDCRA-UHFFFAOYSA-N
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Description

Tetraphen-11-ylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphen-11-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of aryl Grignard reagents with boron-containing compounds. For instance, aryl Grignard reagents prepared from aryl bromides can be reacted with boron reagents like triethylborate to yield the desired boronic acid . Another method involves the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of recyclable catalysts and solvents is also a common practice to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Tetraphen-11-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tetraphen-11-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Uniqueness: Tetraphen-11-ylboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its multiple phenyl groups enhance its utility in certain synthetic applications, making it a valuable compound in organic chemistry .

Properties

Molecular Formula

C18H13BO2

Molecular Weight

272.1 g/mol

IUPAC Name

benzo[a]anthracen-11-ylboronic acid

InChI

InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,20-21H

InChI Key

QWZUBWONYCDCRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43)(O)O

Origin of Product

United States

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